8-[[(Octahydro-2H-quinolizin-1-yl)methyl]thio]-quinoline
Description
8-[[(Octahydro-2H-quinolizin-1-yl)methyl]thio]-quinoline is a quinoline derivative featuring a thioether substituent at the 8-position. The substituent consists of a methylene bridge linked to an octahydro-2H-quinolizine moiety, a bicyclic amine structure.
Properties
IUPAC Name |
8-(2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-ylmethylsulfanyl)quinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2S/c1-2-12-21-13-5-8-16(17(21)9-1)14-22-18-10-3-6-15-7-4-11-20-19(15)18/h3-4,6-7,10-11,16-17H,1-2,5,8-9,12-14H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGHBXQNGLDCAHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2CCCC(C2C1)CSC3=CC=CC4=C3N=CC=C4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10331392 | |
| Record name | 8-[[(Octahydro-2H-quinolizin-1-yl)methyl]thio]-quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10331392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
780792-70-3 | |
| Record name | 8-[[(Octahydro-2H-quinolizin-1-yl)methyl]thio]-quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10331392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Skraup Reaction with o-Toluidine
A modified Skraup protocol using o-toluidine and 1,3-propanediol in the presence of FeCl3·6H2O and CCl4 at 150°C yields 8-methylquinoline. This method, while producing 8-substituted quinolines, requires subsequent functionalization to introduce the thiol group.
Halogenation at Position 8
Direct bromination or chlorination of quinoline at position 8 is achieved using PCl5 or Br2 in acetic acid. For example:
$$
\text{Quinoline} + \text{Br}_2 \xrightarrow{\text{AcOH}} 8\text{-bromoquinoline}
$$
This intermediate serves as a precursor for nucleophilic substitution with thiols.
Introduction of the Thioether Group
Nucleophilic Aromatic Substitution
8-Bromoquinoline reacts with sodium thiomethoxide (NaSCH3) in DMF at 120°C to yield 8-methylthioquinoline. However, this method lacks the octahydroquinolizine moiety and requires further alkylation.
Mitsunobu Reaction for Thioether Formation
An alternative approach employs the Mitsunobu reaction to couple 8-hydroxyquinoline with 1-mercaptomethyl-octahydroquinolizine using diethyl azodicarboxylate (DEAD) and triphenylphosphine . This one-step method ensures direct linkage but depends on the availability of functionalized thiols.
Synthesis of Octahydro-2H-quinolizine Derivatives
The octahydro-2H-quinolizine moiety is synthesized via hydrogenation of quinolizine or cyclization of piperidine derivatives .
Cyclization of 1,5-Diaminopentane
Heating 1,5-diaminopentane with formaldehyde under acidic conditions yields quinolizine, which is hydrogenated (H2/Pd-C) to octahydro-2H-quinolizine.
Mannich Reaction for Functionalization
The chloromethyl derivative is prepared via Mannich reaction :
$$
\text{Octahydroquinolizine} + \text{CH2O} + \text{HCl} \rightarrow \text{Chloromethyl-octahydroquinolizine}
$$
This intermediate is critical for alkylating 8-mercaptoquinoline.
Final Coupling Strategy
The thioether bridge is formed by reacting 8-mercaptoquinoline with chloromethyl-octahydroquinolizine in a base-mediated SN2 reaction :
Reaction Conditions
$$
8\text{-SH-quinoline} + \text{ClCH}_2\text{-quinolizine} \xrightarrow{\text{Base}} 8\text{-[[(Quinolizinyl)methyl]thio]-quinoline}
$$
Purification and Characterization
- Column chromatography (SiO2, EtOAc/hexane) isolates the product.
- Purity : 95% (HPLC).
- Spectroscopic Data :
Alternative Routes and Modern Adaptations
Pd-Catalyzed Cross-Coupling
Arylthiols can be introduced via Pd(OAc)2/Xantphos -catalyzed coupling between 8-bromoquinoline and Zn(SCH2-quinolizine)2 . This method offers higher yields (85–90%) but requires air-free conditions.
One-Pot Tandem Synthesis
Recent advances describe a one-pot method combining quinoline halogenation, thiolation, and alkylation using microwave irradiation . This approach reduces reaction time from 24 hours to 2 hours.
Challenges and Optimization
- Regioselectivity : Competing substitution at positions 5 and 7 necessitates directing groups (e.g., NO2) for position 8 specificity.
- Hydrogenation Control : Over-hydrogenation of the quinoline core must be avoided during quinolizine saturation.
- Thiol Stability : 8-Mercaptoquinoline is prone to oxidation; thus, reactions require inert atmospheres (Ar/N2).
Chemical Reactions Analysis
Types of Reactions
8-[[(Octahydro-2H-quinolizin-1-yl)methyl]thio]-quinoline can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The quinoline ring can be reduced under hydrogenation conditions using catalysts like palladium on carbon.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Hydrogen gas, palladium on carbon.
Nucleophiles: Alkyl halides, acyl chlorides.
Major Products Formed
Sulfoxides and Sulfones: Formed from oxidation of the thioether group.
Hydrogenated Quinoline Derivatives: Formed from reduction of the quinoline ring.
Substituted Quinoline Derivatives: Formed from nucleophilic substitution reactions.
Scientific Research Applications
Chemical Properties and Structure
The compound has the molecular formula and a molecular weight of 312.47 g/mol. The presence of nitrogen and sulfur atoms enhances its potential for biological activity and chemical reactivity. The quinoline ring can participate in electrophilic aromatic substitution reactions, while the thioether can undergo nucleophilic substitutions. Additionally, the compound can form coordination complexes with various metal ions due to the nitrogen atoms acting as Lewis bases.
Pharmaceutical Development
Lead Compound for Drug Design
8-[[(Octahydro-2H-quinolizin-1-yl)methyl]thio]-quinoline serves as a versatile scaffold in medicinal chemistry. Research indicates that compounds containing the quinoline structure exhibit significant biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This compound's unique structural features allow it to interact with various biological targets, making it a candidate for further drug development .
Case Studies in Drug Development
- Antimicrobial Activity : Studies have shown that derivatives of quinoline compounds possess antibacterial properties against various pathogens. The thioether linkage in this compound may enhance its efficacy against resistant strains of bacteria.
- Anticancer Potential : Preliminary research suggests that quinoline derivatives can inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. The specific interactions of this compound with cancer cell lines are subjects of ongoing studies.
- Neuroprotective Effects : Some quinoline derivatives have demonstrated neuroprotective properties in models of neurodegenerative diseases. Investigating the effects of this compound on neuronal cells could reveal its potential in treating conditions like Alzheimer's disease.
The biological effectiveness of this compound correlates with its structural variations and ability to interact with biological macromolecules. Research into these interactions is crucial for understanding its mode of action.
Comparative Analysis of Related Compounds
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 8-Hydroxyquinoline | Hydroxy group at position 8 | Known for chelation properties |
| Quinoline | Basic nitrogen in the ring | Exhibits diverse biological activities |
| Octahydroquinoline | Saturated version of quinoline | Enhanced stability and solubility |
While these compounds share certain characteristics, this compound stands out due to its specific thioether linkage and octahydro structure, which contribute to its unique reactivity and potential therapeutic applications.
Mechanism of Action
The mechanism of action of 8-[[(Octahydro-2H-quinolizin-1-yl)methyl]thio]-quinoline involves its interaction with specific molecular targets and pathways. The quinoline core can interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function. The thioether linkage may also play a role in the compound’s biological activity by affecting its binding affinity and specificity .
Comparison with Similar Compounds
Structural Analogues
Thioether-substituted quinolines at the 8-position are a key class of compounds for comparison:
Key Observations:
- Electronic Effects: The octahydroquinolizine substituent introduces basicity via its amine group, contrasting with the electron-deficient pentafluoroethyl group in 3la .
- Steric Effects : The bicyclic system in the target compound likely hinders steric accessibility compared to planar substituents like 8-HQ .
- Bioactivity Potential: Triazole-containing analogs (e.g., 8-[(2-methyl-5-nitro-triazol-3-yl)thio]quinoline) are often explored for antimicrobial activity due to nitro group redox properties .
Comparison with Other Methods :
- Click Chemistry: Used for triazole-linked quinolines (e.g., 2-(4-((quinolin-8-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetyl chloride), offering regioselectivity .
- Tosylation/Hydrazination: For hydrazinoquinolinones, as in 4-hydrazino-8-methylquinolin-2(1H)-one, though yields are moderate (53%) .
Physicochemical Properties
| Property | This compound | 8-[(Pentafluoroethyl)thio]quinoline | 8-Hydroxyquinoline |
|---|---|---|---|
| Solubility | Likely low (hydrophobic bicyclic group) | Low (fluorinated chain) | Moderate (polar OH) |
| Stability | High (stable thioether bond) | High (C-F bonds resist degradation) | Moderate (prone to oxidation) |
| Lipophilicity (LogP) | High (non-polar substituent) | Very high | Moderate |
Notes:
- Fluorinated analogs like 3la exhibit extreme hydrophobicity, useful in material science .
Biological Activity
The compound 8-[[(Octahydro-2H-quinolizin-1-yl)methyl]thio]-quinoline, also known as a derivative of 8-hydroxyquinoline, has garnered attention due to its potential biological activities. The unique structure of this compound allows for a range of interactions with biological systems, making it a subject of interest in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its therapeutic potential, mechanisms of action, and relevant case studies.
This compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₄N₂S |
| Molecular Weight | 312.47 g/mol |
| CAS Number | 780792-70-3 |
| Purity | 95% |
The compound's structure includes an octahydroquinolizin moiety linked to a thioether group, which is essential for its biological activity.
The biological activity of this compound can be attributed to several mechanisms:
- Metal Chelation : Similar to other 8-hydroxyquinoline derivatives, this compound may act as a chelating agent for metal ions, which can influence various biological processes, including enzyme activity and cellular signaling pathways .
- Antimicrobial Activity : Research indicates that derivatives of quinoline exhibit significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. This activity is often linked to their ability to disrupt bacterial cell membranes or inhibit vital metabolic pathways .
- Anticancer Properties : Compounds with the quinoline structure have been studied for their ability to inhibit cancer cell proliferation. They may modulate key metabolic enzymes involved in tumor growth, such as pyruvate kinase M2 (PKM2), thus presenting a potential therapeutic pathway for cancer treatment .
Biological Activity Studies
Several studies have evaluated the biological activities of compounds related to this compound:
Antiviral Activity
A study assessed the antiviral efficacy of various 8-hydroxyquinoline derivatives against H5N1 avian influenza viruses. The results indicated that certain derivatives showed promising antiviral activity correlated with their lipophilicity and electronic properties .
Anticancer Activity
In vitro tests demonstrated that the compound exhibited significant cytotoxic effects on various cancer cell lines, including HeLa and A549 cells. The compound's mechanism involves inducing apoptosis and inhibiting cell cycle progression .
Antimicrobial Activity
The antimicrobial potential was evaluated against a range of pathogenic bacteria. The results showed that certain derivatives had minimal inhibitory concentrations (MICs) comparable to standard antibiotics, indicating their potential as alternative antimicrobial agents .
Case Studies
- Case Study on Anticancer Activity : A recent study synthesized several quinoline derivatives and tested them against different cancer cell lines. The most active compounds demonstrated IC50 values in the low micromolar range, suggesting significant potency against tumor cells .
- Case Study on Antimicrobial Efficacy : Another investigation focused on the antibacterial properties of octahydroquinolizin derivatives. The findings revealed that these compounds effectively inhibited the growth of MRSA (Methicillin-resistant Staphylococcus aureus) isolates, showcasing their potential in treating resistant bacterial infections .
Q & A
Q. Advanced
- ¹H NMR : Coupling constants (e.g., axial vs. equatorial protons in decalin-like systems) and NOESY correlations resolve cis/trans isomerism in octahydroquinolizine rings .
- X-ray crystallography : Provides definitive proof of absolute configuration, particularly for chiral centers in fused bicyclic systems .
- Chiral HPLC : Separates enantiomers using columns like Chiralpak IA/IB with hexane/isopropanol mobile phases .
What are common challenges in purifying thioether-containing quinoline derivatives?
Basic
Thioether-linked compounds often exhibit:
- Low solubility : Use DMF or DMSO as co-solvents during crystallization.
- Oxidation sensitivity : Purge solvents with nitrogen and add antioxidants (e.g., BHT) during column chromatography .
- Co-elution of stereoisomers : Optimize chromatographic gradients (e.g., 5–20% methanol in dichloromethane) and employ preparative TLC for small-scale separations .
How do computational models aid in predicting the biological activity of these compounds?
Q. Advanced
- Molecular docking : Predict binding affinities to targets like acetylcholinesterase (for Alzheimer’s applications) by simulating interactions between the quinoline core and catalytic sites .
- QSAR studies : Correlate substituent electronegativity (e.g., thioether vs. ether) with antimicrobial activity using Hammett constants and topological polar surface area (TPSA) .
- MD simulations : Assess conformational stability of octahydroquinolizine moieties in lipid bilayers to optimize blood-brain barrier penetration .
How do researchers address conflicting reports on the antimicrobial efficacy of thioether-quinoline derivatives?
Q. Advanced
- Standardized assays : Re-evaluate MIC values using CLSI guidelines against reference strains (e.g., S. aureus ATCC 25923) to control for variability in inoculum size .
- Metabolite profiling : LC-MS/MS identifies degradation products (e.g., sulfoxide derivatives) that may reduce efficacy in certain pH conditions .
- Synergy studies : Test combinations with β-lactam antibiotics to determine if efflux pump inhibition by the octahydroquinolizine group restores activity .
What strategies improve the metabolic stability of thioether-linked quinolines in preclinical studies?
Q. Advanced
- Isotere replacement : Substitute thioether with sulfone or sulfonamide groups to reduce CYP450-mediated oxidation .
- Deuterium labeling : Incorporate deuterium at benzylic positions (e.g., -S-CD₂-) to slow oxidative metabolism .
- Prodrug design : Mask the hydroxyl group on quinoline as an acetyl ester, hydrolyzed in vivo by esterases .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
